REACTION_CXSMILES
|
N[C:2]1[N:11]=[CH:10][C:9]2[C:4](=[C:5]([CH:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)[C:6]([O:12][CH3:13])=[CH:7][CH:8]=2)[N:3]=1.N([O-])=[O:20].[Na+].N>F[B-](F)(F)F.[H+]>[CH:14]1([C:5]2[C:6]([O:12][CH3:13])=[CH:7][CH:8]=[C:9]3[C:4]=2[NH:3][C:2](=[O:20])[N:11]=[CH:10]3)[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2,4.5|
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Name
|
2-amino-8-cyclopentyl-7-methoxyquinazoline
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Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(C(=CC=C2C=N1)OC)C1CCCC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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F[B-](F)(F)F.[H+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour and at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in a ice bath
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
combined organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C=1C(=CC=C2C=NC(NC12)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |